1-(4-Bromobutyl)piperidine hydrobromide
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Overview
Description
1-(4-Bromobutyl)piperidine hydrobromide is a chemical compound with the molecular formula C9H19Br2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromobutyl group attached to the nitrogen atom of the piperidine ring. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
The synthesis of 1-(4-Bromobutyl)piperidine hydrobromide typically involves the reaction of piperidine with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, under reflux conditions. The resulting product is then purified through recrystallization to obtain the hydrobromide salt .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-(4-Bromobutyl)piperidine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromobutyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromobutyl)piperidine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: In medical research, this compound is used in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)piperidine hydrobromide involves its interaction with molecular targets in biological systems. The bromobutyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its effects .
The specific molecular pathways involved depend on the context in which the compound is used. For example, in anticancer research, piperidine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
1-(4-Bromobutyl)piperidine hydrobromide can be compared with other similar compounds, such as:
4-Bromopiperidine hydrobromide: This compound has a similar structure but lacks the butyl group.
1-Boc-4-bromopiperidine: This compound contains a tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions.
4-(Trifluoromethyl)piperidine: This compound contains a trifluoromethyl group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity and the presence of the bromobutyl group, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
1-(4-bromobutyl)piperidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c10-6-2-5-9-11-7-3-1-4-8-11;/h1-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGDJCBHNAGUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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